(5-Amino-6-methylpyridin-3-yl)methanol hydrochloride
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Overview
Description
(5-Amino-6-methylpyridin-3-yl)methanol hydrochloride is a chemical compound that belongs to the class of pyridine derivatives. It is characterized by the presence of an amino group at the 5-position, a methyl group at the 6-position, and a methanol group at the 3-position of the pyridine ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Amino-6-methylpyridin-3-yl)methanol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with commercially available 5-bromo-2-methylpyridin-3-amine.
Suzuki Cross-Coupling Reaction: This compound undergoes a palladium-catalyzed Suzuki cross-coupling reaction with arylboronic acids to introduce the desired substituents.
Reduction: The resulting intermediate is then reduced to form the methanol derivative.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity while minimizing the production time and cost.
Chemical Reactions Analysis
Types of Reactions
(5-Amino-6-methylpyridin-3-yl)methanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The amino group can be reduced to form the corresponding amine.
Substitution: The amino and methyl groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes and carboxylic acids.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
(5-Amino-6-methylpyridin-3-yl)methanol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex pyridine derivatives.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: It is used in the production of dyes, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of (5-Amino-6-methylpyridin-3-yl)methanol hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: It interacts with enzymes and receptors involved in various biological processes.
Pathways: It modulates signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- (5-Amino-2-methylpyridin-3-yl)methanol
- (5-Amino-6-ethylpyridin-3-yl)methanol
- (5-Amino-6-methylpyridin-2-yl)methanol
Uniqueness
(5-Amino-6-methylpyridin-3-yl)methanol hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its solubility in water as a hydrochloride salt further enhances its applicability in various research and industrial settings .
Properties
Molecular Formula |
C7H11ClN2O |
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Molecular Weight |
174.63 g/mol |
IUPAC Name |
(5-amino-6-methylpyridin-3-yl)methanol;hydrochloride |
InChI |
InChI=1S/C7H10N2O.ClH/c1-5-7(8)2-6(4-10)3-9-5;/h2-3,10H,4,8H2,1H3;1H |
InChI Key |
PRXDQSGVXXYFKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=N1)CO)N.Cl |
Origin of Product |
United States |
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